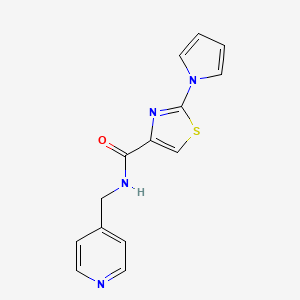

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

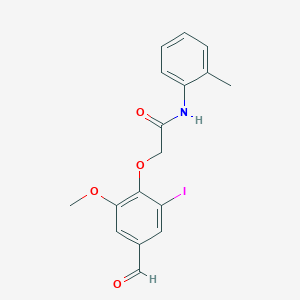

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. PTC-209 was first discovered by researchers at the Pennsylvania State University in 2010, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide and its derivatives exhibit a broad range of biological activities. For instance, the synthesis of pyridine thiazole derivatives has been studied for their antimicrobial and antitumor activities. In particular, two zinc(II) complexes with pyridine thiazole derivatives were prepared, and both showed enhanced biological activity compared to their free ligands. Some compounds demonstrated specificity against certain bacteria or cancer cell lines, highlighting the potential of these derivatives in developing novel bioactive materials (X. Zou et al., 2020).

Chemical Properties and Tautomerism

The chemical properties of related compounds, such as N-(Pyridin-2-yl)thiazol-2-amine, have been explored to understand their versatility in therapeutic applications. Quantum chemical analysis reveals six competitive isomeric structures, with some exhibiting divalent N(I) character. This study suggests a dynamic competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen, affecting their electron donating properties. This insight into electron distribution and tautomeric preferences could inform the design of new compounds with enhanced therapeutic potential (Sonam Bhatia et al., 2013).

Antimycobacterial Activity

Further research has focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One promising compound demonstrated significant activity against various tests, including an MS GyrB ATPase assay, indicating its potential as an antituberculosis agent. This study exemplifies the therapeutic applications of thiazole derivatives in addressing tuberculosis, a major global health challenge (V. U. Jeankumar et al., 2013).

Antimicrobial and Anticancer Applications

Additionally, the synthesis and in vitro antimicrobial activity of new amino acids and peptides containing thiazole and oxazole moieties have been explored. These compounds showed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, fungi, and yeast, indicating their potential as antimicrobial agents. The study underscores the versatility of thiazole derivatives in developing new antimicrobial strategies (M. Stanchev et al., 1999).

Propiedades

IUPAC Name |

N-(pyridin-4-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-13(16-9-11-3-5-15-6-4-11)12-10-20-14(17-12)18-7-1-2-8-18/h1-8,10H,9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLQVYVJHNSJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)

![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)